molecular formula C25H25N3O4S B14967571 N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B14967571
M. Wt: 463.6 g/mol
InChI Key: SINFQXNALXKNSZ-UHFFFAOYSA-N
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Description

N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(Isobutylcarbamoyl)phenyl]-6-methyl-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or modulate ion channels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazine derivatives such as:

  • 6-Phenyl-6H-dibenzo[C,E][1,2]thiazine-5,5-dioxide
  • 5,6-Diphenyl-5,6-dihydro-dibenz[C,E][1,2]azaphosphorin

Uniqueness

Its isobutylcarbamoyl and carboxamide groups play a crucial role in its interaction with biological targets, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

6-methyl-N-[2-(2-methylpropylcarbamoyl)phenyl]-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-16(2)15-26-25(30)19-9-4-6-10-21(19)27-24(29)17-12-13-22-20(14-17)18-8-5-7-11-23(18)33(31,32)28(22)3/h4-14,16H,15H2,1-3H3,(H,26,30)(H,27,29)

InChI Key

SINFQXNALXKNSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)C

Origin of Product

United States

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